molecular formula C7H8N2O2 B1341825 3-(Pyrimidin-5-yl)propanoic acid CAS No. 933682-83-8

3-(Pyrimidin-5-yl)propanoic acid

Cat. No. B1341825
M. Wt: 152.15 g/mol
InChI Key: RNCFDQFEJGONQV-UHFFFAOYSA-N
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Description

3-(Pyrimidin-5-yl)propanoic acid is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular weight of 167.17 .


Synthesis Analysis

The general synthetic route involves the Knovenegal reaction of different salicylaldehydes and malanonitrile in the presence of TMG base .


Molecular Structure Analysis

The molecular formula of 3-(Pyrimidin-5-yl)propanoic acid is C7H9N3O2 . The InChI code is 1S/C7H8N2O2/c10-7(11)2-1-6-3-8-5-9-4-6/h3-5H,1-2H2,(H,10,11) .


Chemical Reactions Analysis

Reactions of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with 2-aminopyridine, p-toluidine, and 2-aminophenol in polyphosphoric acid afforded the corresponding N-(pyridin-2-yl)propanamides .


Physical And Chemical Properties Analysis

3-(Pyrimidin-5-yl)propanoic acid has a molecular weight of 167.17 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The compound has a Rotatable Bond Count of 4 .

Scientific Research Applications

Osteoporosis Treatment

3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid, a derivative of 3-(Pyrimidin-5-yl)propanoic acid, has been identified as a potent and selective antagonist of the αvβ3 receptor. These compounds show significant promise in the prevention and treatment of osteoporosis, demonstrating excellent in vitro profiles and efficacy in in vivo models of bone turnover. Clinical development for this application is underway (Coleman et al., 2004).

Chemical Synthesis

3-(Pyrimidin-5-yl)propanoic acid derivatives have been utilized in the one-step synthesis of various compounds, such as pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine. These syntheses demonstrate the adaptability and utility of 3-(Pyrimidin-5-yl)propanoic acid in creating diverse chemical structures, which may have various applications in pharmaceutical and chemical industries (Harutyunyan et al., 2015).

Protein Kinase Inhibition

A series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, synthesized from derivatives of 3-(Pyrimidin-5-yl)propanoic acid, has shown potent in vitro inhibition of human protein kinase CK2. These compounds exhibit considerable selectivity towards CK2, indicating potential applications in the treatment of diseases where CK2 is implicated (Golub et al., 2011).

Antibacterial Activity

Derivatives of 3-(Pyrimidin-5-yl)propanoic acid have been studied for their antibacterial activity. For example, specific compounds synthesized from these derivatives have shown effectiveness against various bacterial strains, indicating potential uses in developing new antibacterial agents (Lahmidi et al., 2019).

Antioxidant Properties

Research on pyrimidine derivatives, including those related to 3-(Pyrimidin-5-yl)propanoic acid, has indicated a wide spectrum of biological activities, including antioxidant properties. These derivatives have been evaluated for their antioxidant effectiveness in various in vitro test systems, showing promising results compared to standard antioxidants (Rani et al., 2012).

Safety And Hazards

The compound is harmful if swallowed and causes skin irritation . It also causes serious eye irritation and may cause respiratory irritation .

properties

IUPAC Name

3-pyrimidin-5-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)2-1-6-3-8-5-9-4-6/h3-5H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCFDQFEJGONQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591490
Record name 3-(Pyrimidin-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrimidin-5-yl)propanoic acid

CAS RN

933682-83-8
Record name 3-(Pyrimidin-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyrimidin-5-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HM Hügel - Molecules, 2009 - mdpi.com
… Solvent-selective MMS of 6-hydroxy-3-pyrimidin-5-yl propanoic acid, 6-hydroxy-3-pyrimidin-… Solvent-selective MMS of 6-hydroxy-3-pyrimidin-5-yl propanoic acid, 6-hydroxy-3-pyrimidin-5…
Number of citations: 151 0-www-mdpi-com.brum.beds.ac.uk

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